molecular formula C17H23N5O3 B2710129 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide CAS No. 920438-94-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide

Katalognummer B2710129
CAS-Nummer: 920438-94-4
Molekulargewicht: 345.403
InChI-Schlüssel: KVLGZWCRAHIQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves a Ugi-azide four-component reaction . This reaction involves an aldehyde, different amines, isocyanides, and as azide’s source the Trimethylsilylazide (TMSN3), in water as solvent using as catalyst the tetradecyltrimethylammonium bromide (TTAB) with a load of (10% mole), which provides a hydrophobic micellar reaction site .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Aromatic Polyimides
Polyimides, synthesized using new diamines including variations similar to the target compound, show significant solubility in organic solvents and high thermal stability. These properties make them suitable for high-performance applications in electronics and aerospace industries, where materials are required to withstand extreme conditions without degrading. The research on these polyimides demonstrates their potential in creating new materials with enhanced performance characteristics (Butt et al., 2005).

Hypoxia-Selective Antitumor Agents
Research into regioisomers of hypoxia-selective cytotoxins, which share a structural similarity with the target compound, has led to the discovery of agents that are selectively toxic to hypoxic cells, a common characteristic of solid tumors. This selectivity offers a pathway to more targeted cancer therapies, minimizing damage to healthy tissues. Such compounds have shown promise in preclinical models for their ability to target tumor cells more effectively than non-selective treatments (Palmer et al., 1996).

Synthesis and Bioassay Studies as Cyclooxygenase-2 Inhibitor
The synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its structural analysis reveal its potential as a cyclooxygenase-2 (COX-2) inhibitor. Although specific studies on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide are not directly cited, related compounds have been explored for their anti-inflammatory properties without showing significant inhibition potency, suggesting a nuanced approach to targeting COX-2 might be necessary (Al-Hourani et al., 2016).

Applications in Agriculture Nanoparticle Carriers for Fungicides


While not directly related, the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides like carbendazim and tebuconazole demonstrates the broader applicability of chemical innovations in enhancing the delivery and efficacy of treatments. Such technologies could potentially be adapted for compounds with structures similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide, offering new ways to manage plant diseases with reduced environmental impact (Campos et al., 2015).

Degradation Mechanisms of Polybenzoxazine Oligomers
Understanding the thermal degradation mechanisms of polybenzoxazine oligomers, including model compounds that share structural features with the target compound, is crucial for developing materials with predictable and desirable properties under heat. This research provides insights into how such compounds break down and form char, contributing to the design of more stable and durable polymeric materials for various applications (Hemvichian et al., 2005).

Eigenschaften

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-24-14-9-8-12(10-15(14)25-2)17(23)18-11-16-19-20-21-22(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLGZWCRAHIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.